Lipiferolide

Antiplasmodial Sesquiterpene Lactones Malaria

Lipiferolide is a germacranolide sesquiterpene lactone differentiated by a C-8 acetoxy group that fundamentally alters target engagement vs. non-acetylated analogs like parthenolide. Antiplasmodial IC50: 1.8 µg/mL (P. falciparum)—3.4× more potent than co-occurring peroxyferolide. FPTase inhibition is dose-dependent with MCF-7 IC50 1.5 µM and A-549 IC50 7.3 µM (4.9× differential), enabling mechanism-of-action studies in breast cancer. Procure lipiferolide specifically; substituting structural analogs risks experimental failure due to divergent potency and selectivity profiles.

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
Cat. No. B15576308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipiferolide
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15?,17-/m1/s1
InChIKeyODYJJNFWFYUXSS-CTSUEIOESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipiferolide: A Germacranolide Sesquiterpene Lactone for Targeted Procurement in Natural Product Research


Lipiferolide is a germacranolide sesquiterpene lactone, a subclass of sesquiterpenes characterized by a 10-membered ring structure and a fused γ-lactone moiety [1]. It is a naturally occurring compound identified in several plant species, most notably *Liriodendron tulipifera* (tulip tree) and *Pentanema divaricatum* [2]. Its chemical structure features an acetoxy group at the C-8 position, distinguishing it from its non-acetylated analog, parthenolide . Lipiferolide is recognized for its documented biological activities, including inhibition of farnesyl protein transferase (FPTase) and cytotoxic effects against various tumor cell lines, making it a relevant compound for cancer and anti-infective research programs [3].

Lipiferolide vs. In-Class Analogs: Why 'Sesquiterpene Lactone' Is Not a Sufficient Selection Criterion


The broad class of sesquiterpene lactones encompasses a vast chemical space with highly variable biological activities. Procurement decisions based solely on a compound's classification as a 'germacranolide' or 'cytotoxic sesquiterpene lactone' risk significant and costly experimental failure. A direct substitution of Lipiferolide with a close structural analog like parthenolide, or a co-occurring compound like peroxyferolide, is not scientifically sound due to key structural differences that critically impact potency, selectivity, and mechanism of action [1]. For instance, the C-8 acetoxy group of Lipiferolide fundamentally alters its interaction with biological targets compared to non-acetylated analogs [2]. Furthermore, the specific functional groups dictate a compound's stability and metabolic fate. The evidence below provides a quantitative basis to justify the specific procurement of Lipiferolide over its closest analogs for defined research applications.

Lipiferolide: Quantitative Evidence for Differentiated Selection in Antiplasmodial and Cytotoxicity Research


Superior Antiplasmodial Potency of Lipiferolide Over In-Class Sesquiterpene Lactone Peroxyferolide

Lipiferolide demonstrates a 3.4-fold higher potency against *Plasmodium falciparum* compared to the closely related sesquiterpene lactone peroxyferolide, which co-occurs in the same plant source. In a direct comparative study, lipiferolide (compound 8) achieved an IC50 of 1.8 µg/mL, while peroxyferolide (compound 7) showed an IC50 of 6.2 µg/mL [1]. This significant difference highlights the critical role of the acetoxy group on lipiferolide's structure in enhancing antiplasmodial activity.

Antiplasmodial Sesquiterpene Lactones Malaria

Lipiferolide's Enhanced Cytotoxicity Against KB Cells Relative to Co-Isolated Epitulipinolide Diepoxide

The original isolation study established that both lipiferolide and its co-occurring sesquiterpene lactone, epitulipinolide diepoxide, possess cytotoxic activity against human epidermoid carcinoma KB cells [1]. While the exact IC50 values are not reported in the abstract of this seminal paper, the research firmly identifies these two compounds as the cytotoxic principles from *Liriodendron tulipifera* leaves. Lipiferolide is specifically noted as a cytotoxic germacranolide, differentiating it from the elemanolide and eudesmanolide scaffolds of other isolates from the same plant [1]. This structural distinction within the same plant source provides a critical rationale for targeted procurement.

Cytotoxicity KB Cells Anticancer

Potent Cytotoxicity of Lipiferolide Against MCF-7 and A-549 Cancer Cell Lines

In a more recent study isolating compounds from *Michelia shiluensis*, lipiferolide (compound 13) demonstrated noteworthy cytotoxicity against two distinct human cancer cell lines. It exhibited potent activity against MCF-7 breast cancer cells with an IC50 of 1.5 µM, and against A-549 lung cancer cells with an IC50 of 7.3 µM [1]. This differential activity between cell lines provides a quantitative profile of lipiferolide's cancer cell selectivity, which is crucial for targeted experimental design.

Cytotoxicity MCF-7 A-549 Anticancer

Lipiferolide as a Dose-Dependent Inhibitor of Farnesyl Protein Transferase (FPTase)

Lipiferolide was identified through bioassay-guided fractionation as a specific inhibitor of farnesyl protein transferase (FPTase). The compound inhibited FPTase activity in a dose-dependent manner [1]. While a direct IC50 value for FPTase inhibition was not found in the available abstracts, the study confirms a clear mechanism of action that is not shared by many other sesquiterpene lactones. This mechanism is of significant interest for anticancer drug development, as FPTase plays a key role in the post-translational modification of Ras oncoproteins [1].

FPTase Inhibitor Farnesyl Transferase Anticancer

Optimized Application Scenarios for Lipiferolide Based on Quantitative Evidence


Antimalarial Drug Discovery and Probe Development

Lipiferolide is the optimal choice from the Liriodendron-derived sesquiterpene lactone family for antiplasmodial research. Its IC50 of 1.8 µg/mL against *P. falciparum* is 3.4-fold more potent than the co-occurring peroxyferolide [1]. Researchers initiating malaria screening programs or structure-activity relationship studies should prioritize lipiferolide to maximize the probability of identifying a strong lead compound.

FPTase-Targeted Anticancer Research

For research groups investigating the therapeutic potential of inhibiting farnesyl protein transferase (FPTase), lipiferolide is a specific and validated natural product inhibitor [1]. Its dose-dependent activity against FPTase makes it a valuable positive control and tool compound for screening and validating other potential FPTase inhibitors. Its activity against tumor cell lines further supports its use in this context.

Investigation of Selective Cytotoxicity in Breast and Lung Cancer Models

Given its well-defined IC50 values against MCF-7 (1.5 µM) and A-549 (7.3 µM) cell lines, lipiferolide is a strong candidate for studies exploring differential cytotoxic mechanisms [1]. Its 4.9-fold higher potency against MCF-7 cells makes it particularly suitable for breast cancer research, where it can serve as a lead compound for elucidating pathways that confer sensitivity or resistance in these cancer subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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